molecular formula C21H19N5O2 B4523313 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B4523313
M. Wt: 373.4 g/mol
InChI Key: SXYXQYDIDZKXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a naphthalene moiety

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Exploration as a potential pharmaceutical agent due to its complex structure.

    Biological Probes: Use in studying biological pathways and interactions.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex organic compounds.

    Material Manufacturing: Component in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: Starting with a diketone and hydrazine to form the pyrazole ring.

    Formation of the Pyridazine Ring: Using a suitable precursor, such as a dihydropyridazine, and introducing the pyrazole moiety through a condensation reaction.

    Acetylation: Introducing the acetamide group via acetylation using acetic anhydride.

    Naphthalene Attachment: Coupling the naphthalene moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridazine rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Substitution Reagents: Halogens or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole or pyridazine rings.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(benzyl)acetamide: Similar structure but with a benzyl group.

Uniqueness

The presence of the naphthalene moiety in 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide may confer unique properties such as enhanced aromaticity and potential for π-π interactions, which could be advantageous in certain applications.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-12-15(2)26(23-14)19-10-11-21(28)25(24-19)13-20(27)22-18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYXQYDIDZKXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 5
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.